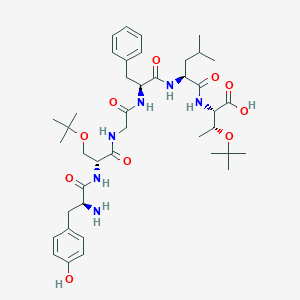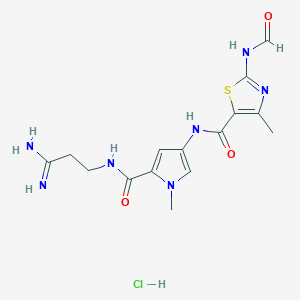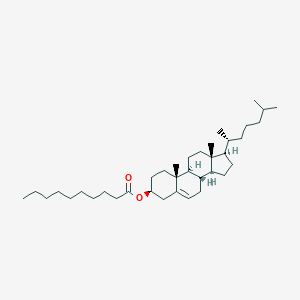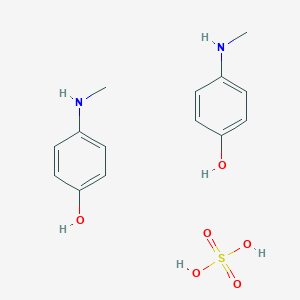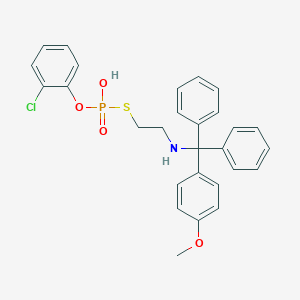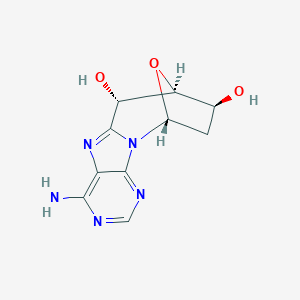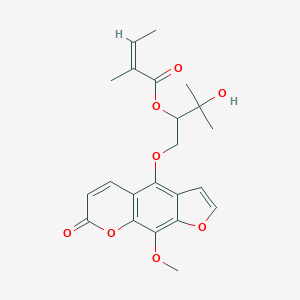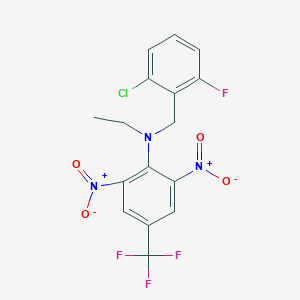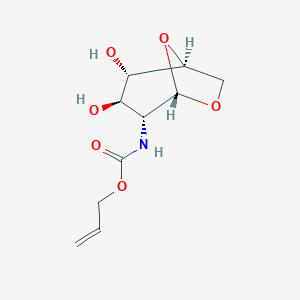
2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose, also known as ACG, is a synthetic compound that has gained attention in the scientific research community due to its potential applications in various fields. ACG is a derivative of 2-deoxyglucose, a glucose analogue that is commonly used in cancer research. ACG has been shown to have promising properties that make it a potential candidate for use in cancer treatment, as well as other areas of research.
Mechanism Of Action
The mechanism of action of 2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose is not fully understood, but it is believed to work by inhibiting the glycolytic pathway in cancer cells. This is the process by which cancer cells generate energy. By inhibiting this pathway, 2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose can cause cancer cells to die.
Biochemical And Physiological Effects
2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the glycolytic pathway in cancer cells. 2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose has also been shown to have anti-inflammatory properties and to reduce the levels of reactive oxygen species in cells.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. This makes it a cost-effective option for researchers. However, one limitation of using 2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose is that its mechanism of action is not fully understood. This makes it difficult to predict its effects in different experimental settings.
Future Directions
There are several future directions for research on 2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose. One area of research is to further elucidate its mechanism of action. This will help researchers to better understand how it works and to develop more effective treatments. Another area of research is to investigate its potential applications in other areas, such as neurodegenerative diseases and metabolic disorders. Finally, researchers may also explore the use of 2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose in combination with other therapies to enhance its effectiveness.
Synthesis Methods
The synthesis of 2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose involves a multi-step process that starts with the conversion of 2-deoxyglucose to 2-deoxy-2-iodo-glucose. This is followed by the reaction of the iodine with allyl carbamate to form the allyl carbamate ester. The final step involves the removal of the allyl group to form 2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose.
Scientific Research Applications
2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research is in cancer treatment. 2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose has been shown to inhibit the growth of cancer cells and induce apoptosis, or cell death, in cancer cells. This makes it a potential candidate for use in cancer therapy.
properties
CAS RN |
121363-69-7 |
|---|---|
Product Name |
2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose |
Molecular Formula |
C10H15NO6 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
prop-2-enyl N-[(1S,2S,3R,4R,5S)-2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl]carbamate |
InChI |
InChI=1S/C10H15NO6/c1-2-3-15-10(14)11-6-8(13)7(12)5-4-16-9(6)17-5/h2,5-9,12-13H,1,3-4H2,(H,11,14)/t5-,6+,7+,8+,9-/m0/s1 |
InChI Key |
HJQJODXPOUPZAU-CBHQDSPSSA-N |
Isomeric SMILES |
C=CCOC(=O)N[C@@H]1[C@H]([C@@H]([C@@H]2CO[C@H]1O2)O)O |
SMILES |
C=CCOC(=O)NC1C(C(C2COC1O2)O)O |
Canonical SMILES |
C=CCOC(=O)NC1C(C(C2COC1O2)O)O |
synonyms |
2-allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose AOCAADG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




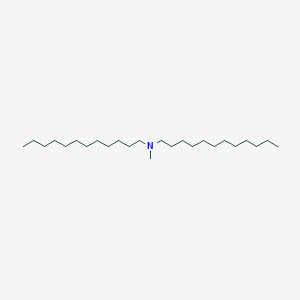
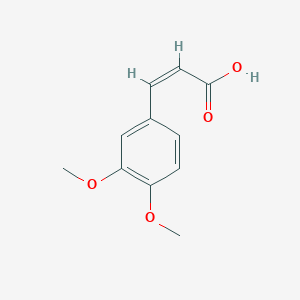
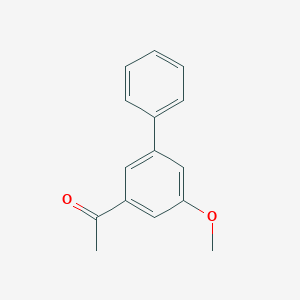
![4,11,22-Trihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),4,7,10-pentaene-6,9,17-trione](/img/structure/B52034.png)
![5-[[(2-Methoxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B52035.png)
